3-(Methylthio)propylamine hydrochloride
CAS No.: 2419-62-7
Cat. No.: VC7961603
Molecular Formula: C4H12ClNS
Molecular Weight: 141.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2419-62-7 |
|---|---|
| Molecular Formula | C4H12ClNS |
| Molecular Weight | 141.66 g/mol |
| IUPAC Name | 3-methylsulfanylpropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C4H11NS.ClH/c1-6-4-2-3-5;/h2-5H2,1H3;1H |
| Standard InChI Key | IVIWAULGWRJMTD-UHFFFAOYSA-N |
| SMILES | CSCCCN.Cl |
| Canonical SMILES | CSCCCN.Cl |
Introduction
Chemical Structure and Nomenclature
3-(Methylthio)propylamine hydrochloride consists of a three-carbon propylamine backbone with a methylthio (-S-CH₃) group at the terminal carbon, forming a hydrochloride salt. Its molecular formula is C₄H₁₂ClNS, with a molecular weight of 141.66 g/mol . The compound’s IUPAC name is 3-methylsulfanylpropan-1-amine hydrochloride, and it is alternatively termed 3-(Methylmercapto)propylamine hydrochloride or 3-Aminopropyl methyl sulfide hydrochloride .
Structural Features
-
Backbone: A propylamine chain (NH₂-CH₂-CH₂-CH₂-).
-
Functional Groups: A methylthio group (-S-CH₃) at the third carbon and a protonated amine (-NH₃⁺) forming a salt with chloride (Cl⁻) .
-
Chirality: The compound lacks chiral centers, rendering it achiral .
Synthesis and Industrial Production
Route 1: Nucleophilic Substitution
A common method involves reacting 3-chloropropylamine hydrochloride with sodium methylthiolate in ethanol under reflux conditions:
This route achieves yields exceeding 90% and is scalable for industrial production .
Route 2: Patent-Based Synthesis
A patent (CN102503849B) outlines a multi-step process starting with 3-chloropropylamine hydrochloride and methacrylic anhydride, followed by phthalimide protection, hydrazinolysis, and final hydrochlorination . Key steps include:
-
Acylation: Formation of N-(3-chloropropyl)methacrylamide using methacrylic anhydride .
-
Phthalimide Coupling: Reaction with potassium phthalimide to introduce protective groups .
-
Deprotection: Hydrazinolysis to yield the free amine, followed by HCl treatment to form the hydrochloride salt .
Industrial Optimization
Industrial processes prioritize cost efficiency and purity. The use of sodium hydroxide or potassium carbonate as bases and toluene or tetrahydrofuran (THF) as solvents ensures high yields (≥92%) .
Physicochemical Properties
Physical Properties
| Property | Value | Source |
|---|---|---|
| Density (25°C) | 0.938 g/mL | |
| Boiling Point (free base) | 169°C (lit.) | |
| Refractive Index (n₂₀/D) | 1.489–1.495 | |
| Solubility | Insoluble in water; soluble in ethanol, THF | |
| Flash Point | 62°C |
Spectral Data
-
¹H NMR (CDCl₃): δ 1.56 (q, 2H, J=6.3 Hz, CH₂), 1.90 (s, 3H, CH₃), 2.45 (t, 2H, SCH₂), 3.10 (t, 2H, NH₂CH₂) .
-
IR (ATR): Peaks at 3300 cm⁻¹ (N-H stretch), 2550 cm⁻¹ (S-H stretch), and 1450 cm⁻¹ (C-N bend) .
Chemical Reactivity
Oxidation Reactions
The methylthio group undergoes oxidation with hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones:
Reduction Reactions
Reduction with lithium aluminum hydride (LiAlH₄) converts the thioether to a thiol:
Substitution Reactions
The amine group participates in nucleophilic substitution, enabling the synthesis of derivatives like N-alkylated propylamines .
Biological Activity and Applications
Antioxidant Properties
3-(Methylthio)propylamine hydrochloride exhibits radical-scavenging activity due to synergism between its amine and methylthio groups. In soybean and palm oils (100 ppm concentration), it demonstrated a protection factor of 1.08–1.10, comparable to methionine:
| Oil Type | Compound | Protection Factor |
|---|---|---|
| Soybean Oil | Methionine | 1.05 |
| Soybean Oil | 3-(Methylthio)propylamine | 1.08 |
| Palm Oil | Methionine | 1.11 |
| Palm Oil | 3-(Methylthio)propylamine | 1.10 |
Industrial and Material Science Applications
OLED Technology
The compound serves as a dopant in organic light-emitting diodes (OLEDs), improving electron transport efficiency due to its sulfur-based electron-donating properties .
Nanomaterials
In mesoporous silica synthesis, it acts as a structure-directing agent, facilitating pore formation with diameters of 2–5 nm.
Coordination Chemistry
3-(Methylthio)propylamine forms stable complexes with transition metals like rhodium(III), used in catalytic systems for hydrogenation reactions .
Comparison with Analogues
| Compound | Key Difference | Reactivity/Bioactivity |
|---|---|---|
| 3-(Methylsulfanyl)propylamine | Lacks hydrochloride salt | Lower solubility in polar solvents |
| 3-Aminopropane-1-thiol | Thiol (-SH) instead of thioether | Higher oxidative instability |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume